molecular formula C18H15N3O3S2 B2843606 Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate CAS No. 477505-33-2

Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate

Cat. No.: B2843606
CAS No.: 477505-33-2
M. Wt: 385.46
InChI Key: WKJYDSLFFPVFOE-UHFFFAOYSA-N
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Description

Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H15N3O3S2 and its molecular weight is 385.46. The purity is usually 95%.
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Biological Activity

Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure features a benzoate moiety linked to a carbamothioyl group derived from a benzo[d]thiazole, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, particularly those involved in cancer proliferation pathways. For example, it may inhibit carbonic anhydrases, which play a role in tumor growth and metastasis by regulating pH levels in the tumor microenvironment .
  • Antiproliferative Activity : In vitro studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
  • Anti-inflammatory Effects : The compound may also modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thereby reducing inflammation associated with chronic diseases .

Biological Activity and Therapeutic Applications

Research has highlighted several therapeutic applications for this compound:

  • Cancer Therapy : Due to its ability to inhibit cancer cell proliferation and induce apoptosis, this compound is being investigated as a potential anti-cancer agent. Studies have demonstrated efficacy against various cancer cell lines, including breast and lung cancer models .
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent .
  • Neuroprotective Effects : Emerging research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound):

  • In Vitro Study on Cancer Cell Lines :
    • Objective : To assess the antiproliferative effects on human breast cancer cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity .
  • Animal Model Study :
    • Objective : To evaluate the anti-tumor effects in vivo.
    • Method : Tumor-bearing mice were administered the compound.
    • Results : Treated mice exhibited reduced tumor size compared to controls, with minimal side effects noted during the study period .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanism of ActionReference
Enzyme InhibitionInhibits carbonic anhydrases
AntiproliferativeInduces apoptosis via caspase activation
Anti-inflammatoryModulates cytokine release
AntimicrobialExhibits activity against bacteria/fungi
NeuroprotectivePotential protective effects in models

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate, exhibit promising antimicrobial properties. A study published in Antibiotics evaluated new N-acyl thiourea derivatives and found that similar thiazole compounds demonstrated effective antibacterial activity against various pathogens, suggesting that this compound could have similar applications in treating bacterial infections .

1.2 Anti-inflammatory Properties
Thiazole and thiadiazole compounds have been investigated for their anti-inflammatory effects. A patent application highlights the potential of thiazole derivatives in treating inflammation and immune-related disorders, indicating that this compound may also contribute to this therapeutic area .

1.3 Anticancer Activity
The structural characteristics of thiazole derivatives have been linked to anticancer properties. Research has shown that certain thiazole compounds can inhibit cancer cell proliferation. The specific mechanisms involve interactions with cellular pathways that regulate growth and apoptosis, positioning this compound as a candidate for further investigation in cancer therapeutics .

Agricultural Applications

2.1 Pesticidal Activity
this compound has shown potential as an insecticide. Studies on similar carbamothioyl compounds indicate their efficacy against agricultural pests like Spodoptera littoralis, demonstrating significant insecticidal activity . The structure-activity relationship (SAR) studies suggest modifications can enhance effectiveness, making it a valuable candidate for developing new agricultural chemicals.

2.2 Fungicidal Properties
The compound's thiazole structure may also confer fungicidal properties, which are crucial for protecting crops from fungal diseases. Research into related compounds has indicated that they can effectively inhibit fungal growth, which could be leveraged to develop new fungicides based on this compound) .

Material Science Applications

3.1 Polymer Chemistry
this compound can be utilized in polymer synthesis due to its reactive functional groups. Its incorporation into polymer matrices may enhance material properties such as thermal stability and mechanical strength, making it suitable for advanced materials applications.

3.2 Sensor Development
The compound's unique chemical structure allows for the development of sensors that can detect specific biological or chemical agents. Research into similar compounds has shown promise in creating sensitive detection systems for environmental monitoring and biomedical applications.

Properties

IUPAC Name

methyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbamothioylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-10-19-14-8-7-13(9-15(14)26-10)20-18(25)21-16(22)11-3-5-12(6-4-11)17(23)24-2/h3-9H,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJYDSLFFPVFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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